

Application Notes and Protocols for Demethylation Studies

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Compound of Interest

Compound Name: *N4,N4-Dimethylarabinocytidine*

Cat. No.: *B12405266*

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To: Researchers, scientists, and drug development professionals

Topic: **N4,N4-Dimethylarabinocytidine** for demethylation studies

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals no available information on the compound **N4,N4-Dimethylarabinocytidine** for use in demethylation studies. This compound does not appear to be a commercially available or widely researched agent for this application.

The name suggests a combination of two known types of cytidine analogs:

- N4,N4-dimethylcytidine: A modification found in ribosomal RNA, where it plays a role in enhancing ribosome stability, particularly in thermophilic organisms. Its role in DNA demethylation has not been established.
- Arabinocytidine (Cytarabine or Ara-C): A well-known chemotherapeutic agent that acts as a cytotoxic compound by inhibiting DNA synthesis. While it is a cytidine analog, its primary mechanism is not DNA demethylation.

Given the lack of information on **N4,N4-Dimethylarabinocytidine**, this document provides detailed application notes and protocols for the two most widely used and FDA-approved DNA demethylating agents: 5-Azacytidine (Azacitidine) and 5-Aza-2'-deoxycytidine (Decitabine).

These agents are the current standards for inducing DNA demethylation in research and clinical settings.

Section 1: Introduction to 5-Azacytidine and Decitabine

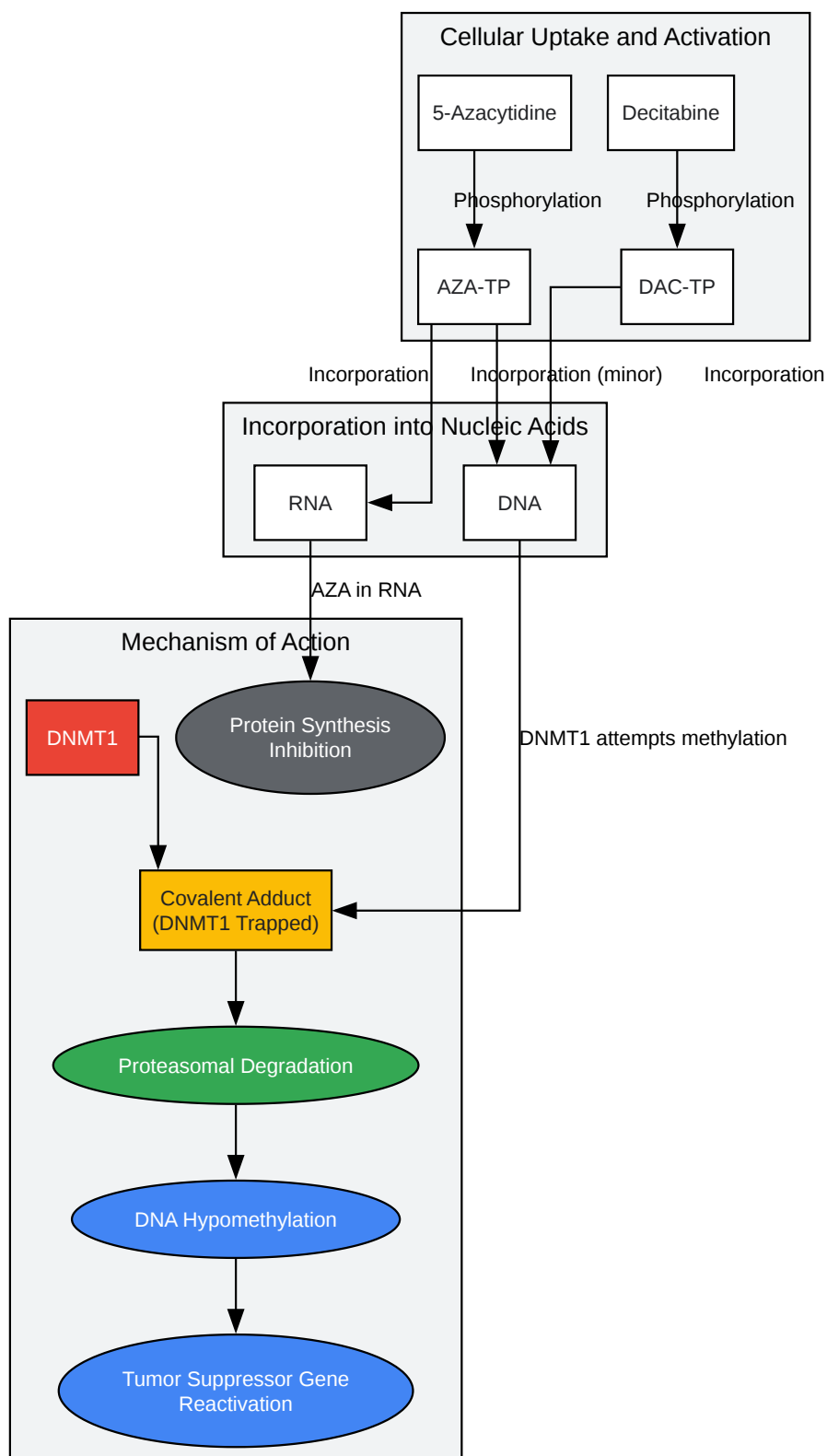
5-Azacytidine and Decitabine are nucleoside analogs of cytidine that function as potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their incorporation into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in passive demethylation of the genome during DNA replication.[3][4] This reactivation of epigenetically silenced tumor suppressor genes is a key mechanism of their anti-cancer activity.[1][5] While both are effective demethylating agents, they exhibit different pharmacological properties and cellular effects.[6][7]

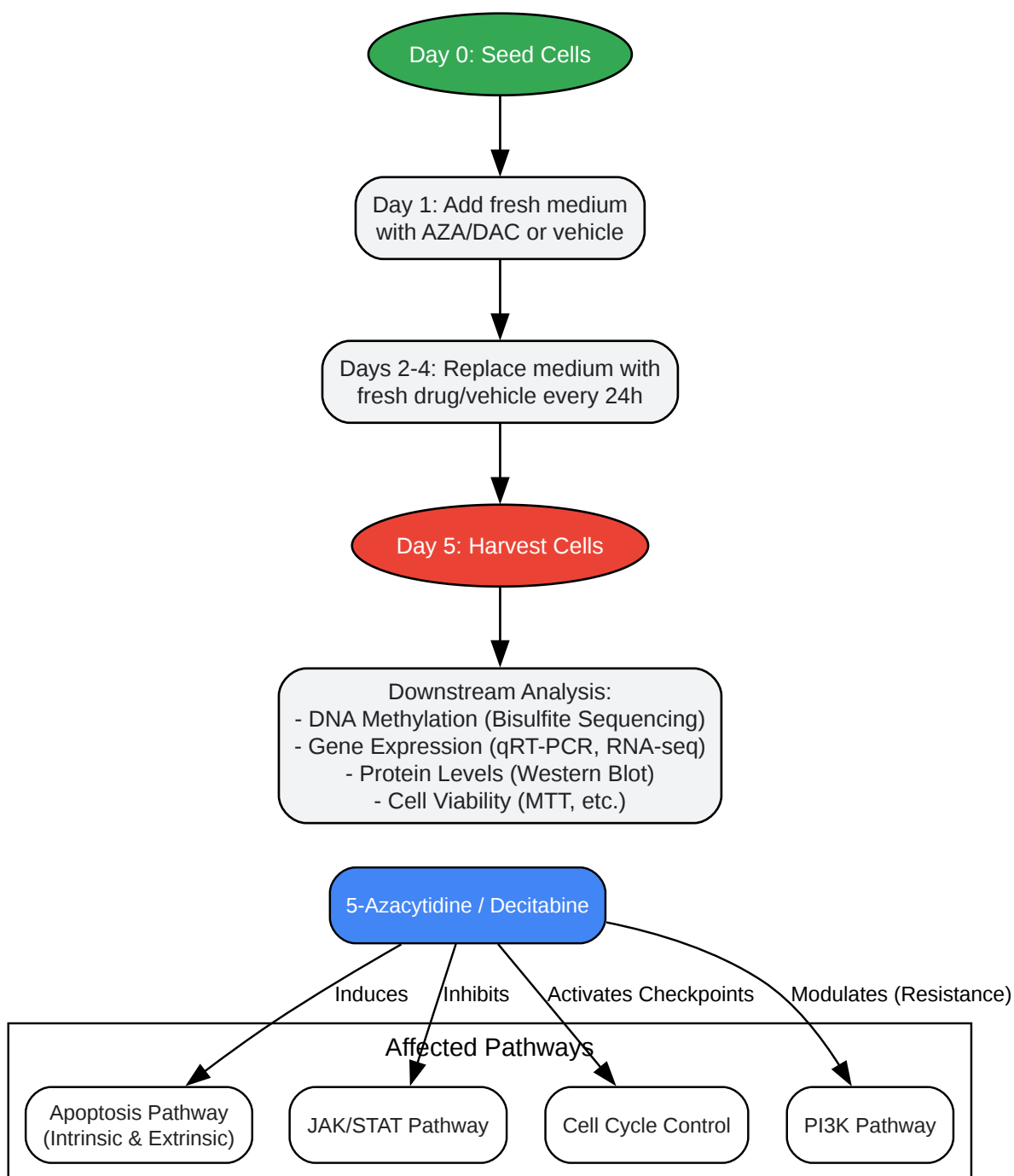
Section 2: Mechanism of Action

Both 5-Azacytidine and Decitabine are pro-drugs that require intracellular phosphorylation to become active.[5][8]

- Decitabine (5-Aza-2'-deoxycytidine): As a deoxyribonucleoside, Decitabine is directly incorporated into DNA.[9]
- 5-Azacytidine: As a ribonucleoside, 5-Azacytidine is primarily incorporated into RNA, where it can inhibit protein synthesis.[10] A smaller portion is converted to its deoxyribose form by ribonucleotide reductase for incorporation into DNA to inhibit DNA methylation.[9][11]

The primary mechanism for DNA demethylation for both compounds involves the formation of a covalent bond between the analog in the DNA and the active site of DNA methyltransferases (primarily DNMT1).[4][6] This irreversible complex traps the enzyme, leading to its degradation and a reduction in overall methylation levels with subsequent cell divisions.[3][4]





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